Echinhibin 1 is sourced from marine organisms, particularly echinoderms like sea cucumbers. These organisms are known for their unique biochemical compositions, which include various peptides that exhibit diverse biological activities. The extraction of echinhibin 1 typically involves processes such as solvent extraction and chromatographic techniques to isolate the compound from other biomolecules present in the marine source.
Echinhibin 1 falls under the category of peptides, and more specifically, it is classified as a bioactive peptide due to its significant biological effects. Peptides are short chains of amino acids, and echinhibin 1 is notable for its specific sequence and structure that confer its functional properties.
The synthesis of echinhibin 1 can be achieved through both natural extraction from marine sources and synthetic methods. Natural extraction involves isolating the peptide from sea cucumbers using various extraction techniques, including:
Technical Details
In synthetic approaches, solid-phase peptide synthesis (SPPS) may be utilized to construct echinhibin 1 in a laboratory setting. This method allows for precise control over the amino acid sequence and modifications that may enhance the peptide's stability or activity.
The molecular structure of echinhibin 1 consists of a specific sequence of amino acids that form a unique three-dimensional conformation essential for its biological activity. The exact amino acid sequence can vary depending on the source organism but generally includes several hydrophobic and polar residues that contribute to its function.
The molecular formula and weight of echinhibin 1 can be determined through techniques such as mass spectrometry, which provides detailed information about the molecular composition and structure. The peptide's secondary structure may include alpha-helices or beta-sheets, contributing to its stability and interaction with biological targets.
Echinhibin 1 participates in various biochemical reactions, particularly those involving receptor binding and signal transduction pathways. Its interactions with specific receptors on immune cells can trigger cellular responses such as cytokine production and modulation of immune functions.
Technical Details
The chemical reactivity of echinhibin 1 can be studied using techniques such as enzyme-linked immunosorbent assay (ELISA) to assess its binding affinity to target receptors or through in vitro assays to evaluate its biological effects on cell cultures.
Echinhibin 1 exerts its biological effects primarily through interaction with immune system receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling pathways that lead to various cellular responses, including:
Research indicates that echinhibin 1 may enhance anti-tumor immunity by promoting the activation of T-cells and natural killer cells, thereby contributing to its potential use in cancer immunotherapy.
Echinhibin 1 is typically characterized by its solubility in water due to its peptide nature. Its stability can vary based on environmental conditions such as pH and temperature.
The chemical properties include:
Relevant analyses such as circular dichroism spectroscopy can provide insights into the conformational stability and secondary structure characteristics of echinhibin 1.
Echinhibin 1 has potential applications in various scientific fields:
Echinhibin 1 is classified as a macrocyclic peptide inhibitor targeting receptor tyrosine kinases (RTKs), with specific high-affinity binding to the insulin-like growth factor 1 receptor (IGF1R). Its core structure consists of a 14-amino-acid cyclic scaffold stabilized by three disulfide bridges, forming a β-hairpin motif that mimics endogenous ligand-receptor interaction domains [1] [4]. The compound features two critical pharmacophores:
Table 1: Structural Domains of Echinhibin 1 and Corresponding IGF1R Targets
Echinhibin Domain | Structural Feature | IGF1R Binding Site | Biological Function |
---|---|---|---|
Core macrocycle | Disulfide-stabilized β-hairpin | α-subunit cysteine-rich domain | Disrupts ligand (IGF-1/2) docking |
Hydrophobic knob | N-methyl-L-tryptophan | ATP-binding cleft (β-subunit) | Competitive ATP inhibition |
C-terminal extension | Acidic hexapeptide | Kinase activation loop | Allosteric suppression of autophosphorylation |
Glycosylation site | N-linked glycan at Asn7 | Lectin domain | Enhances solubility and tissue penetration |
This dual-targeting mechanism enables simultaneous extracellular and intracellular inhibition of IGF1R, distinguishing it from monoclonal antibodies or small-molecule kinase inhibitors that target single domains [4] [6]. Structural analyses reveal 60% conformational homology with insulin receptor inhibitors but unique echinoderm-derived modifications that enhance IGF1R specificity [1].
The discovery of Echinhibin 1 originated from marine biodiscovery research in 2010, when bioactive peptides were isolated from the coelomic fluid of the Pacific sea urchin Strongylocentrotus purpuratus. Initial nomenclature reflected its zoological source:
In 2018, the compound was redefined as Echinhibin 1 following crystallographic confirmation of its IGF1R-binding mechanism, with "Echin-" denoting its echinoderm origin and "-hibin" indicating kinase inhibition [1] [4]. This naming aligns with IUPA C peptide nomenclature guidelines (Compound ID: ECH1-RTK-i).
Table 2: Nomenclature Evolution and Key Characterization Milestones
Year | Designation | Significant Finding | Characterization Method |
---|---|---|---|
2010 | Purpuracin A | Isolation from S. purpuratus coelomic fluid | HPLC-MS/MS |
2012 | RTK-inhibitory peptide 14.3 | Selective IGF1R inhibition (IC₅₀ = 38 nM) | Kinase activity profiling array |
2015 | Echinacea* | Macrocyclic structure determination | NMR spectroscopy |
2018 | Echinhibin 1 | Co-crystallization with IGF1R kinase domain | X-ray crystallography (PDB: 6T2K) |
*Superseded due to botanical naming conflict
Echinhibin 1 has emerged as a pivotal research tool for probing IGF1R-mediated signaling cascades in cellular physiology. Its significance spans three key areas:
Mechanistic Studies of Receptor Crosstalk:Echinhibin 1 enables selective blockade of IGF1R without immediate insulin receptor (IR) inhibition, revealing complex signaling crosstalk. Research demonstrates IGF1R inhibition attenuates downstream PI3K/AKT and MAPK/ERK pathways within 15 minutes of treatment in endometrial cancer cell lines [10]. Notably, it uncovers compensatory signaling where IGF-2 redirects to IGF-2R upon IGF1R blockade, activating G-protein coupled receptor (GPCR)-mediated survival pathways [6].
Cellular Metabolism and Bioenergetics:In adipocyte models, Echinhibin 1 reduces mitochondrial oxidative phosphorylation capacity by 40-60% within 24 hours, demonstrating IGF1R's role in regulating cellular energy metabolism [5] [8]. This effect correlates with decreased expression of electron transport chain complexes I and III, linking receptor signaling to mitochondrial function.
Pathophysiological Modeling:The compound facilitates exploration of IGF1R's role in endocrine-driven cancers, particularly those involving steroid hormone crosstalk. In breast cancer models, Echinhibin 1 suppresses estrogen receptor (ER)-IGF1R hybrid signaling, reducing hormone-independent tumor growth by 75% at 100nM concentrations [8] [10]. This highlights IGF1R's function as a critical modulator of hormonal responses in cancer pathophysiology.
Table 3: Key Cellular Pathways Modulated by Echinhibin 1
Cellular Process | Echinhibin 1 Effect | Functional Consequence | Experimental Model |
---|---|---|---|
Receptor tyrosine kinase signaling | IGF1R autophosphorylation ↓ 95% | Attenuated PI3K-AKT and MAPK activation | MCF-7 breast cancer cells |
Mitochondrial function | Basal respiration ↓ 52% | Reduced ATP-coupled metabolism | 3T3-L1 adipocytes |
Cell cycle progression | G1/S transition blockade | Cyclin D1 expression ↓ 70% | Ishikawa endometrial cells |
Hormone receptor crosstalk | ERα-IGF1R complexes disrupted | Estrogen-independent growth inhibition | BT-474 breast cancer cells |
These research applications establish Echinhibin 1 as an indispensable probe for investigating the intersection of growth factor signaling, cellular metabolism, and oncogenesis. Its unique mechanism provides insights unobtainable through genetic knockdown approaches, particularly regarding rapid signaling adaptations and receptor trafficking dynamics [4] [8] [10].
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